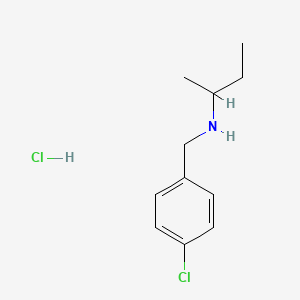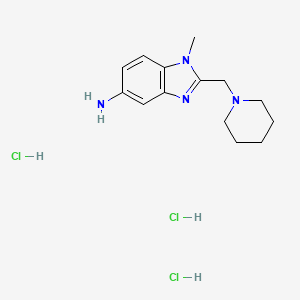![molecular formula C11H16Cl3N B3085589 (Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride CAS No. 1158204-13-7](/img/structure/B3085589.png)
(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride
説明
“(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C11H16Cl3N . It is also known by its CAS number 1158204-13-7 .
Molecular Structure Analysis
The molecular weight of “this compound” is 268.61 . The InChI code for a similar compound is 1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 . For a detailed molecular structure, it would be best to refer to a specialized chemistry database.科学的研究の応用
Environmental Impacts and Treatment Methods
The pesticide production industry generates wastewater containing a variety of toxic pollutants, including 2,4-dichlorophenol derivatives. Biological processes and granular activated carbon have been demonstrated to remove these compounds by 80-90%, underscoring the importance of effective wastewater treatment technologies to mitigate environmental pollution (Goodwin et al., 2018).
Sorption and Environmental Fate
The environmental behavior of 2,4-dichlorophenol and similar compounds, including their sorption to soil and organic matter, has been extensively reviewed. This research helps to understand the fate of these chemicals in the environment and their potential impact on human health and ecosystems (Werner et al., 2012).
Analytical and Detection Methods
Advancements in analytical methods have facilitated the detection and quantification of 2,4-dichlorophenol derivatives in various environmental matrices. These developments are crucial for monitoring environmental pollution and assessing the effectiveness of pollution control strategies (Krijgsheld & Gen, 1986).
Biodegradation and Environmental Remediation
Research on the microbial biodegradation of 2,4-dichlorophenol derivatives highlights the role of microorganisms in detoxifying contaminated environments. This area of study is key to developing bioremediation strategies that can effectively reduce the ecological footprint of chemical pollutants (Magnoli et al., 2020).
Toxicology and Environmental Health
Scientometric reviews of 2,4-D herbicide toxicity underline the global research trends and gaps in understanding its impact on human and environmental health. Such studies are foundational for guiding future research and regulatory policies aimed at minimizing the adverse effects of these chemicals (Zuanazzi et al., 2020).
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-3-8(2)14-7-9-4-5-10(12)6-11(9)13;/h4-6,8,14H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRBJHHWELSKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




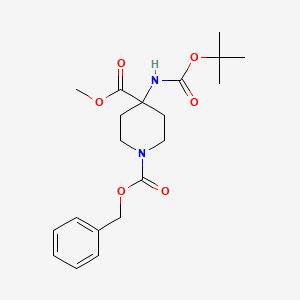
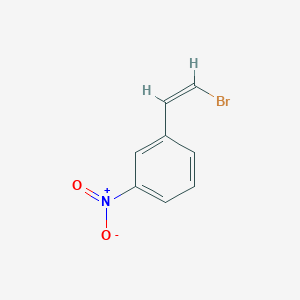
![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)


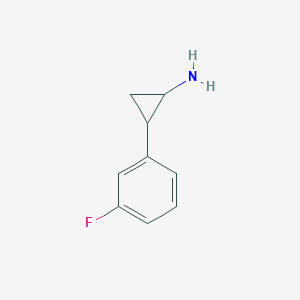

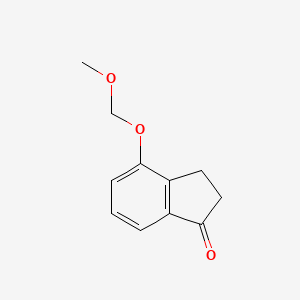
![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-](/img/structure/B3085561.png)

